molecular formula C22H22O6 B254961 isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No. B254961
M. Wt: 382.4 g/mol
InChI Key: HSPVUNIFFGRWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate, also known as Compound A, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.

Mechanism of Action

Isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A acts as a selective agonist of PPARγ, which is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Upon binding to PPARγ, isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A induces a conformational change in the receptor, which allows it to recruit coactivator proteins and bind to specific DNA sequences in the promoter regions of target genes. This leads to the activation or repression of gene transcription, depending on the nature of the target gene.
Biochemical and Physiological Effects:
isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A has been shown to have potent insulin-sensitizing effects in vitro and in vivo. It has been shown to increase glucose uptake and utilization in adipocytes and skeletal muscle cells, and to reduce hepatic glucose production. isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. In addition, isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation and metastasis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

Isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A has several advantages as a research tool, including its high potency and selectivity for PPARγ, its ability to activate PPARγ in a dose-dependent manner, and its ability to induce insulin sensitization and anti-inflammatory effects in vitro and in vivo. However, there are also some limitations to its use, including its relatively low solubility in aqueous solutions, its potential for off-target effects on other nuclear receptors, and its potential for metabolic instability in vivo.

Future Directions

There are several future directions for research on isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A and its potential therapeutic applications. One area of interest is the development of more potent and selective PPARγ agonists based on the structure of isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A. Another area of interest is the investigation of the potential use of isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A and other PPARγ agonists in the treatment of metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is also potential for the use of isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A and other PPARγ agonists in the treatment of various types of cancer, either alone or in combination with other chemotherapeutic agents.

Synthesis Methods

The synthesis of isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A involves several steps, including the reaction of 2,5-dimethylphenol with acetic anhydride to form 2,5-dimethylacetophenone, which is then reacted with ethyl 4-bromobutyrate to form 2,5-dimethyl-4-(4-bromobutoxy)acetophenone. This intermediate is then reacted with 7-hydroxy-4-chromenone in the presence of potassium carbonate to form isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A.

Scientific Research Applications

Isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A has been widely used in scientific research as a tool to study the role of PPARγ in various biological processes. It has been shown to have potent insulin-sensitizing, anti-inflammatory, and anti-cancer properties. isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate A has been used to study the effects of PPARγ activation on glucose and lipid metabolism, adipocyte differentiation, and inflammation in vitro and in vivo. It has also been used to investigate the role of PPARγ in cancer cell proliferation, apoptosis, and metastasis.

properties

Product Name

isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

propan-2-yl 2-[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C22H22O6/c1-13(2)27-21(23)12-25-16-7-8-17-19(10-16)26-11-20(22(17)24)28-18-9-14(3)5-6-15(18)4/h5-11,13H,12H2,1-4H3

InChI Key

HSPVUNIFFGRWDU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)C

Origin of Product

United States

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